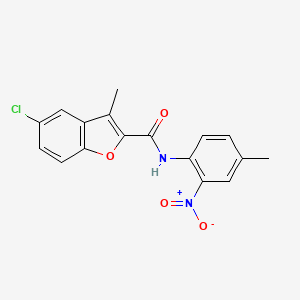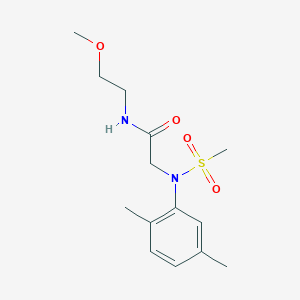
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as AMG-232 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide involves the inhibition of the MDM2 protein, which is responsible for regulating the activity of the tumor suppressor protein p53. By inhibiting the activity of MDM2, AMG-232 promotes the activity of p53, which plays a critical role in preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide have been studied extensively in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth and proliferation. Additionally, AMG-232 has also been shown to promote the activity of the immune system, which can help in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity towards the MDM2 protein. This compound has been shown to have minimal off-target effects, making it an ideal candidate for studying the role of MDM2 in various cellular processes. However, one of the limitations of using AMG-232 is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research involving 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of AMG-232 in other diseases, such as neurodegenerative disorders and viral infections. Finally, research is also needed to understand the long-term effects of using this compound in humans and its potential for drug development.
Synthesis Methods
The synthesis of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 5-chloro-3-methylbenzoic acid with thionyl chloride to form 5-chloro-3-methylbenzoyl chloride. The next step involves the reaction of 5-chloro-3-methylbenzoyl chloride with 2-nitroaniline to form 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)benzamide. Finally, the reaction of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)benzamide with potassium tert-butoxide and 2-chlorobenzofuran yields 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide.
Scientific Research Applications
The scientific research community has shown great interest in studying the potential applications of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide in various fields. One of the primary research areas is cancer treatment, where AMG-232 has shown promising results in inhibiting the activity of the MDM2 protein, which is known to promote the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in treating autoimmune diseases, such as lupus and rheumatoid arthritis.
properties
IUPAC Name |
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-9-3-5-13(14(7-9)20(22)23)19-17(21)16-10(2)12-8-11(18)4-6-15(12)24-16/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWMKBNUGPUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)

![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)


![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)